molecular formula C9H9NO B8438329 6,7-Dihydro-5H-cyclopenta[c]pyridine-3-carbaldehyde

6,7-Dihydro-5H-cyclopenta[c]pyridine-3-carbaldehyde

Cat. No. B8438329
M. Wt: 147.17 g/mol
InChI Key: BJXWZFNCJNMVRB-UHFFFAOYSA-N
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Patent
US08389524B2

Procedure details

A solution of 6,7-dihydro-5H-cyclopenta[c]pyridin-3-ylmethanol (189 mg, 1.267 mmol) in DCM (10 ml) at rt under argon was treated with manganese dioxide (1.101 g, 12.67 mmol) and then stirred at rt for 2 h, filtered through a thin pad of Kieselguhr, eluting with DCM (40 ml), the organic extracts were evaporated to give the crude product as a brown oil (110 mg, 59%).
Name
6,7-dihydro-5H-cyclopenta[c]pyridin-3-ylmethanol
Quantity
189 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
1.101 g
Type
catalyst
Reaction Step One
Yield
59%

Identifiers

REACTION_CXSMILES
[CH:1]1[C:6]2[CH2:7][CH2:8][CH2:9][C:5]=2[CH:4]=[C:3]([CH2:10][OH:11])[N:2]=1>C(Cl)Cl.[O-2].[O-2].[Mn+4]>[CH:1]1[C:6]2[CH2:7][CH2:8][CH2:9][C:5]=2[CH:4]=[C:3]([CH:10]=[O:11])[N:2]=1 |f:2.3.4|

Inputs

Step One
Name
6,7-dihydro-5H-cyclopenta[c]pyridin-3-ylmethanol
Quantity
189 mg
Type
reactant
Smiles
C1=NC(=CC2=C1CCC2)CO
Name
Quantity
10 mL
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
1.101 g
Type
catalyst
Smiles
[O-2].[O-2].[Mn+4]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at rt for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered through a thin pad of Kieselguhr
WASH
Type
WASH
Details
eluting with DCM (40 ml)
CUSTOM
Type
CUSTOM
Details
the organic extracts were evaporated

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C1=NC(=CC2=C1CCC2)C=O
Measurements
Type Value Analysis
AMOUNT: MASS 110 mg
YIELD: PERCENTYIELD 59%
YIELD: CALCULATEDPERCENTYIELD 59%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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